Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate
Description
Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate (CAS: 1039356-83-6) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Its structure features an imidazo[1,5-a]pyridine core substituted with a formyl group at position 1 and an ethyl ester at position 2. The compound is synthesized via Vilsmeier formylation of an intermediate ethyl imidazopyridine carboxylate, enabling selective introduction of the formyl group .
Applications: This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing cannabinoid CB2 receptor agonists (e.g., compound 47) . Its formyl group allows versatile derivatization, such as reductive amination, to introduce pharmacophoric moieties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10-12-8(7-14)9-5-3-4-6-13(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNCOIOOCQDPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-83-6 | |
| Record name | ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a formylating agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for developing new materials and compounds .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
Research highlights its potential as a therapeutic agent against resistant infections .
Anticancer Activity
This compound has demonstrated promising anticancer effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
Mechanistically, it induces apoptosis through caspase activation pathways and inhibits cell cycle progression .
Medical Applications
Due to its unique structure, this compound is being explored for various therapeutic applications. Its interactions with biological receptors suggest potential roles in drug development targeting specific diseases .
Industrial Applications
In addition to its biological applications, this compound is utilized in developing materials for optoelectronic devices and sensors, highlighting its relevance in material science .
Antimicrobial Efficacy Against Multidrug-Resistant Tuberculosis
A study evaluated the compound's effectiveness against multidrug-resistant Mycobacterium tuberculosis strains. Results indicated significant antibacterial activity with an MIC lower than conventional antibiotics used for treatment.
Cancer Cell Line Inhibition
In vitro tests on human breast cancer cells showed that this compound induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways . For example, it may induce apoptosis in cancer cells by interacting with cellular proteins involved in the apoptotic pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The imidazo[1,5-a]pyridine scaffold is highly modifiable. Key derivatives and their distinguishing features include:
Table 1: Structural Comparison of Imidazo[1,5-a]pyridine-3-carboxylate Derivatives
Key Observations :
- Formyl vs. Hydroxymethyl : The formyl group in the target compound enhances reactivity for nucleophilic additions (e.g., reductive amination) compared to the hydroxymethyl group in compound 28 , which may improve solubility but requires protection during synthesis .
- Sulfonyl Chloride Derivative : The chlorosulfonyl analog () exhibits higher reactivity for nucleophilic substitution but poses greater handling risks .
- Ring System Variations : Pyrazolo[1,5-a]pyridine derivatives () lack the imidazo ring’s nitrogen, altering electronic properties and hydrogen-bonding capacity .
Physicochemical and Reactivity Profiles
Table 2: Physicochemical Properties
Key Findings :
Biological Activity
Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound belongs to the class of imidazo[1,5-a]pyridine derivatives, characterized by a fused imidazole and pyridine ring system. The presence of both formyl and carboxylate functional groups enhances its reactivity and biological profile. Its chemical formula is , and it is often synthesized through various organic reactions involving imidazole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- DNA Interaction : The imidazo[1,5-a]pyridine core can interact with DNA and RNA, affecting their function and leading to various biological effects.
- Targeting Enzymes : Research indicates that this compound may inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes (CYP), which can influence pharmacokinetics and therapeutic efficacy.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest potent activity against these resistant strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
This compound's ability to combat resistant strains highlights its potential as a therapeutic agent in infectious diseases .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These investigations have aimed to enhance its efficacy and selectivity:
- Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to explore the impact of different substituents on biological activity. For instance, modifications at the pyridine ring have been shown to significantly alter antimicrobial potency.
- In Vivo Studies : Animal models have demonstrated that compounds derived from this compound exhibit reduced tumor growth rates compared to controls, supporting further development for cancer therapy .
Case Studies
Several case studies illustrate the compound's potential:
- Antimicrobial Efficacy Against MDR-TB : A study evaluated the compound's effectiveness against multidrug-resistant Mycobacterium tuberculosis strains, revealing significant antibacterial activity with an MIC lower than conventional antibiotics used for treatment.
- Cancer Cell Line Inhibition : In vitro tests on human breast cancer cells showed that this compound induced apoptosis through caspase activation pathways.
Q & A
Q. What are the primary synthetic routes for Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via cycloaddition reactions between aminopyridine derivatives and activated carbonyl intermediates. Key steps include formylation at the 1-position and esterification at the 3-position. Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yields (typically 60–75%). Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity of the formyl and ester groups. Mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₀N₂O₃), while X-ray crystallography resolves stereochemical ambiguities. IR spectroscopy detects characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What preliminary applications justify further research on this compound?
Initial studies highlight its role as a luminescent material (λem = 450–500 nm via photoluminescence spectroscopy) and as a precursor for bioactive derivatives, including kinase inhibitors. Its scaffold enables modular functionalization for drug discovery .
Advanced Research Questions
Q. How do substituent positions (e.g., 1-formyl vs. 6,8-difluoro analogs) influence the compound’s reactivity and biological activity?
Substitution patterns dictate electronic and steric effects. For example:
- The 1-formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).
- Fluorine at 6/8 positions (as in Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate) increases metabolic stability and binding affinity to kinase targets (IC50 improvements by 2–3 fold) .
| Substituent | Impact on Activity | Example Derivative |
|---|---|---|
| 1-Formyl | Enhances electrophilicity | Parent compound |
| 6,8-Difluoro | Improves metabolic stability | Ethyl 6,8-difluoro analog |
Q. What strategies resolve contradictions in reported luminescence data across material matrices?
Discrepancies in emission wavelengths (e.g., 450 nm vs. 520 nm) arise from solvent polarity or matrix interactions. Multi-technique validation—combining photoluminescence, time-resolved spectroscopy, and computational modeling (DFT)—clarifies microenvironment effects. For instance, polar solvents stabilize excited states, red-shifting emissions .
Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?
- Step 1: Perform kinase profiling assays (e.g., KinomeScan) to identify primary targets.
- Step 2: Optimize derivatives via SAR studies, focusing on substituents at the 1- and 3-positions.
- Step 3: Validate selectivity using crystallography (e.g., binding mode analysis with PKCθ) and cellular assays (IC50 in cancer cell lines) .
Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Racemization risk during formylation: Mitigated by low-temperature (0–5°C) reactions and chiral catalysts (e.g., L-proline).
- Byproduct formation in esterification: Addressed via continuous flow reactors for precise stoichiometric control .
Data Analysis and Mechanistic Questions
Q. How do computational models predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations reveal hydrogen bonding between the formyl group and kinase ATP-binding pockets (e.g., interaction with Lys220 in PI3Kγ). QSAR models further correlate logP values (2.1–2.5) with cellular permeability .
Q. What experimental evidence supports the proposed mechanism of luminescence quenching in sensor applications?
Stern-Volmer plots demonstrate static quenching (KSV = 1.2 × 10⁴ M⁻¹) when the compound binds metal ions (e.g., Cu²⁺), confirmed by lifetime measurements (τ = 4.2 ns unquenched vs. 1.8 ns quenched) .
Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?
The compound exhibits poor aqueous solubility (0.1 mg/mL) but dissolves readily in DMSO or DMF. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability for in vivo studies .
Comparative Structural Analysis
Q. How does this compound differ from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in reactivity?
The imidazo-pyridine core (vs. pyrazolo-pyridine) increases π-conjugation, shifting absorption maxima (Δλ = 30 nm). The formyl group also enables Schiff base formation, absent in the pyrazole analog .
Ethical and Safety Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles) due to potential irritancy (UN hazard class 6.1).
- Store in airtight containers under nitrogen to prevent hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
